N-(2-aminoethyl)-4-chlorobenzamide
Overview
Description
N-(2-aminoethyl)-4-chlorobenzamide is an organic compound that features a benzamide core substituted with a 4-chloro group and an aminoethyl side chain
Mechanism of Action
Target of Action
N-(2-aminoethyl)-4-chlorobenzamide is a complex molecule with potential biological activity. Its primary target is the enzyme Pyruvate dehydrogenase [lipoamide] kinase isozyme 2, mitochondrial . This enzyme plays a crucial role in the regulation of the pyruvate dehydrogenase complex, which is involved in the conversion of pyruvate to acetyl-CoA, a key step in the citric acid cycle .
Mode of Action
It is believed to interact with its target enzyme, potentially altering its function . This interaction could lead to changes in the metabolic processes regulated by the enzyme, affecting the conversion of pyruvate to acetyl-CoA .
Biochemical Pathways
The compound’s interaction with its target enzyme suggests that it may affect the citric acid cycle , a crucial biochemical pathway involved in cellular respiration . By potentially altering the function of the pyruvate dehydrogenase complex, this compound could influence the production of acetyl-CoA, thereby affecting the downstream processes of the citric acid cycle .
Result of Action
Its interaction with the pyruvate dehydrogenase complex suggests that it could influence cellular respiration and energy production .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other molecules, pH levels, temperature, and other conditions could potentially affect the compound’s interaction with its target enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-chlorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with ethylenediamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-aminoethyl)-4-chlorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but contains a silane group, making it useful in materials science.
N-(2-aminoethyl)-glycine: A simpler analog used in peptide nucleic acids.
4-(2-aminoethyl)benzenesulfonamide: Contains a sulfonamide group, used in medicinal chemistry.
Uniqueness
N-(2-aminoethyl)-4-chlorobenzamide is unique due to the presence of both the chloro and aminoethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-(2-aminoethyl)-4-chlorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHKMGLJGLKLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101007432 | |
Record name | N-(2-Aminoethyl)-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101007432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87235-61-8 | |
Record name | Ro 16-6491 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087235618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Aminoethyl)-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101007432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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